molecular formula C8H5BrClNO4 B2889730 Methyl 3-bromo-4-chloro-5-nitrobenzoate CAS No. 1504888-15-6

Methyl 3-bromo-4-chloro-5-nitrobenzoate

Cat. No.: B2889730
CAS No.: 1504888-15-6
M. Wt: 294.49
InChI Key: NIRMBOFGAVRCAX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-chloro-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide.

    Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Aminobenzoates: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the ester group.

Scientific Research Applications

Methyl 3-bromo-4-chloro-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-chloro-5-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitro, bromo, and chloro groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can also participate in redox reactions, undergoing reduction to form amines.

Comparison with Similar Compounds

    Methyl 3-bromo-5-nitrobenzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Methyl 4-chloro-3-nitrobenzoate:

    Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Contains a methoxy group instead of a bromine atom, altering its chemical properties and reactivity.

Uniqueness: Methyl 3-bromo-4-chloro-5-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups, which provide a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

methyl 3-bromo-4-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRMBOFGAVRCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(I4B): Anhydrous DMF (242 ml) was cooled to −20° C. in a dry ice/acetone bath and the internal temperature was monitored carefully and maintained at or below this temperature. Neat oxalyl chloride (9.51 ml, 109 mmol) was then slowly added dropwise via addition funnel and the vessel was properly vented to allow the escape of gases generated. Following the addition, the cloudy-white suspension was stirred at −20° C. for 30 min. A solution containing methyl 3-bromo-4-hydroxy-5-nitrobenzoate (10 g, 36.2 mmol) in DMF (121 ml) was then added slowly, not allowing the internal temp to exceed −10° C. Following the addition, the suspension was warmed to room temperature and then heated to 100° C. for 2 h. The reaction was cooled to room temperature and stirred over weekend. The dark brown solution was poured into ice water and diluted with EtOAc. The aqueous phase was extracted twice with EtOAc. The combined organics were washed with water and brine, and then dried over anhydrous sodium sulfate. Filtration and concentration afforded methyl 3-bromo-4-chloro-5-nitrobenzoate (10 g) as a yellow solid that was dried in vacuo overnight.
Quantity
9.51 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
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Quantity
121 mL
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solvent
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
242 mL
Type
solvent
Reaction Step Five

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